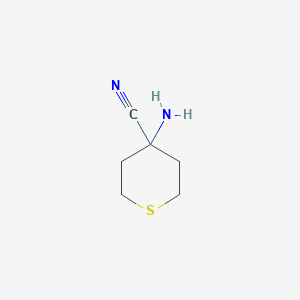

4-aminotetrahydro-2H-thiopyran-4-carbonitrile

Descripción general

Descripción

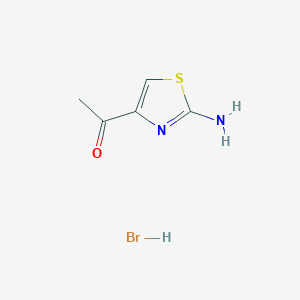

4-Aminotetrahydro-2H-thiopyran-4-carbonitrile is a chemical compound that is part of a broader class of heterocyclic organic compounds. These compounds are characterized by a ring structure that includes both carbon and heteroatoms (atoms other than carbon, such as nitrogen or sulfur). The specific structure of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile suggests the presence of an amino group attached to a tetrahydrothiopyran ring with a nitrile group.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 4-aminotetrahydropyrazolo[3,4-b]quinolin-5-one derivatives has been achieved through a Friedländer-type reaction involving 5-aminopyrazole-4-carbonitriles and dimedone in the presence of an acidic catalyst . Another related synthesis involves the one-pot synthesis of 2-aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile derivatives using a three-component condensation of aldehydes, malononitrile, and thiopyran with mesoporous NH2-MCM-41 silica in ethanol . These methods highlight the versatility and reactivity of compounds within this class, suggesting potential pathways for the synthesis of 4-aminotetrahydro-2H-thiopyran-4-carbonitrile.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-aminotetrahydro-2H-thiopyran-4-carbonitrile has been confirmed using various spectroscopic techniques. For example, the structural characterization of new 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitriles was performed using FT-IR, 1H, and 13C NMR spectroscopy, and X-ray crystallography . These techniques are crucial for determining the precise arrangement of atoms within the molecule and for confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. Efficient and stereoselective syntheses of isomerically pure 4-aminotetrahydro-2H-thiopyran 1-oxide derivatives have been reported, with the identification of sulfonyltetrahydro-2H-thiopyran 1-oxides by X-ray crystallographic analyses and characterization by 1H NMR . The oxidation reaction and subsequent isomerization demonstrate the potential for chemical transformations within this class of compounds, which may be applicable to 4-aminotetrahydro-2H-thiopyran-4-carbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds within this class can be inferred from related studies. For instance, the organocatalyzed synthesis of 2-amino-8-oxo-tetrahydro-4H-chromene-3-carbonitriles involved a tandem Michael addition - cyclization reaction, with the enantioselective synthesis achieved using a cinchona alkaloid-derived thiourea catalyst . This suggests that compounds like 4-aminotetrahydro-2H-thiopyran-4-carbonitrile may exhibit reactivity conducive to cyclization reactions and may be amenable to enantioselective synthesis, which is important for the development of chiral drugs.

Aplicaciones Científicas De Investigación

Efficient Syntheses and Stereoselectivity

4-Aminotetrahydro-2H-thiopyran derivatives have been synthesized with high efficiency and selectivity. Isomerically pure sulfoxide derivatives of 4-aminotetrahydro-2H-thiopyran 1-oxide were characterized using X-ray crystallography and NMR, indicating the potential for detailed structural analysis and applications in stereoselective synthesis. The oxidation and isomerization processes used in these syntheses underscore the compound's versatility in organic synthesis (Mizojiri et al., 2017).

Role in Peptide Synthesis

The compound has been utilized as a synthon in the synthesis of highly constrained linear oligopeptides, demonstrating its utility in peptide chemistry. Spiroheterocyclic derivatives of 4-aminotetrahydro-2H-thiopyran were used to prepare oligopeptides, which adopt rigid helical conformations. This highlights its application in designing peptides with specific structural properties (Stoykova et al., 2013).

Catalytic Reactions and Synthesis of 2H-Thiopyrans

4-Aminotetrahydro-2H-thiopyran derivatives have been employed in rhodium(II) acetate-catalyzed reactions for the synthesis of 2H-thiopyrans. These reactions are regioselective, yielding 4-cyano-2H-thiopyrans with moderate to good yields, which suggests their potential in catalytic synthesis and organic chemistry research (Yamagata et al., 2000).

One-Pot Synthesis Techniques

The compound has facilitated the one-pot synthesis of 2-aminotetrahydrothiopyrano[4,3-b]pyran-3-carbonitrile derivatives, using mesoporous NH2-MCM-41 silica. This efficient method yields high product quantities in short reaction times, underscoring its significance in streamlining synthetic procedures for complex heterocyclic compounds (Mirza‐Aghayan et al., 2013).

Preparation of Cyclic Sulfone Derivatives

In medicinal chemistry, 4-aminotetrahydro-2H-thiopyran derivatives have been pivotal in the scalable preparation of cyclic sulfone derivatives. These compounds serve as crucial building blocks, demonstrating the compound's role in the development of new drugs and therapeutic agents (Hugelshofer et al., 2021).

Safety And Hazards

Propiedades

IUPAC Name |

4-aminothiane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c7-5-6(8)1-3-9-4-2-6/h1-4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYWPCNCIUAEHBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578583 | |

| Record name | 4-Aminothiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminothiane-4-carbonitrile | |

CAS RN |

50289-20-8 | |

| Record name | 4-Amino-4-cyanotetrahydrothiopyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50289-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminothiane-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)